N-(3-methoxyphenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide
Description
N-(3-methoxyphenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide (referred to as the target compound) is a thiazolidinone derivative featuring a morpholine substituent at the 2-position of the thiazole ring and a 3-methoxyphenylacetamide group. This compound is of interest due to its structural complexity, combining a thiazol-4-one core with morpholine and arylacetamide moieties, which are known to influence pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C16H19N3O4S |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-2-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-yl)acetamide |
InChI |
InChI=1S/C16H19N3O4S/c1-22-12-4-2-3-11(9-12)17-14(20)10-13-15(21)18-16(24-13)19-5-7-23-8-6-19/h2-4,9,13H,5-8,10H2,1H3,(H,17,20) |
InChI Key |
RMIWFVZPZQQAJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CC2C(=O)N=C(S2)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone under basic conditions.
Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through an amide bond formation using appropriate coupling reagents.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methoxy group.
Reduction: Reduction reactions can occur at the carbonyl group within the thiazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the morpholine and methoxyphenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation Products: Oxidized derivatives of the thiazole ring or methoxy group.
Reduction Products: Reduced forms of the carbonyl group.
Substitution Products: Substituted derivatives at the morpholine or methoxyphenyl groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 351.40 g/mol. Its structure includes a methoxyphenyl group and a thiazole derivative, which contribute to its biological activity.
Biological Activities
2.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of N-(3-methoxyphenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide. For instance, it has been evaluated for its efficacy against various cancer cell lines. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against human breast cancer cells (MCF7) and other tumor types .
2.2 Antimicrobial Properties
The compound has also been assessed for antimicrobial activity. Research indicates that derivatives of similar thiazole compounds show promising results against both Gram-positive and Gram-negative bacteria . This suggests that this compound may possess similar properties worthy of investigation.
2.3 Anti-inflammatory Potential
Molecular docking studies have proposed that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes . This positions the compound as a candidate for further development in anti-inflammatory therapies.
Case Study: Anticancer Evaluation
A study conducted on various derivatives of thiazole compounds indicated that modifications in the substituent groups significantly affect their anticancer activity. The compound was tested against multiple cancer cell lines with varying degrees of success, demonstrating a need for further structural optimization to enhance efficacy .
Case Study: Molecular Docking Analysis
In silico studies utilizing molecular docking software have been employed to predict the binding affinity of this compound to target proteins involved in cancer pathways. Results suggest favorable interactions with specific receptors, indicating potential for therapeutic development .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to, leading to its biological effects.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways that are modulated by the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The target compound is compared to structurally related thiazolidinone and acetamide derivatives (Table 1). Key differences include:
- Substituents on the thiazole ring : Morpholine (target compound) vs. phenyl, nitro, or acetyl groups (analogs).
- Arylacetamide substituents : 3-Methoxyphenyl (target) vs. 4-nitrophenyl, 4-methoxyphenyl, or benzodioxole derivatives.
Physicochemical and Spectral Properties
Tautomerism is observed in thiazolidinone derivatives (e.g., compounds 3a and 3c exist as keto-enol tautomers in 1:1 ratios). The target compound’s morpholine substituent likely stabilizes the keto form, as evidenced by NMR data for analogs:
- N-(3-methoxyphenyl)-2-morpholin-4-yl-2-oxo-acetamide shows distinct $^1$H-NMR signals at δ 3.6–3.8 ppm (morpholine protons) and δ 6.8–7.2 ppm (aromatic protons).
- 2-(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2-methoxyphenyl)acetamide exhibits a broad FTIR peak at 3370 cm$^{-1}$ (N–H stretch) and a thiol S–H stretch at 2508 cm$^{-1}$.
Biological Activity
N-(3-methoxyphenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide, identified by its CAS number 923696-89-3, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of 349.4 g/mol. The structure includes a thiazole ring and a morpholine moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 349.4 g/mol |
| CAS Number | 923696-89-3 |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antitumor properties. For instance, derivatives containing thiazole rings have demonstrated selective cytotoxicity against various cancer cell lines. A related compound showed GI, TGI, and LC values of 25.1 μM, 77.5 μM, and 93.3 μM respectively against non-small lung cancer cell lines .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro assays have shown that it can inhibit the expression of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. Compounds with similar structures reported IC values against COX enzymes ranging from 19.45 μM to 42.1 μM . This suggests that this compound may exert similar effects.
The biological activity of N-(3-methoxyphenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-y]acetamide is likely mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in tumor growth and inflammation.
- Modulation of Signaling Pathways : It could interact with signaling pathways that regulate cell proliferation and apoptosis.
- Binding Affinity : The morpholine and thiazole moieties may enhance binding affinity to target proteins involved in disease processes.
Case Studies
Several studies have explored the efficacy of thiazole-based compounds in treating diseases:
- Cystic Fibrosis : Research on bithiazole analogs indicated their potential as correctors for the ΔF508-CFTR protein defect in cystic fibrosis patients . Although not directly tested on N-(3-methoxyphenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-y]acetamide, these findings highlight the importance of structural similarities in therapeutic applications.
- Cancer Cell Lines : In vitro studies have shown that thiazole derivatives can selectively induce apoptosis in various cancer cell lines while sparing normal cells . This selectivity is crucial for developing effective cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
